8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 3-chlorobenzoate
Overview
Description
8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 3-chlorobenzoate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a chromen-2-one core structure, which is fused with a 3-chlorobenzoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 3-chlorobenzoate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 3-chlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in a solvent like dichloromethane at room temperature. The reaction proceeds as follows:
- Dissolve 7-hydroxy-2H-chromen-2-one in dichloromethane.
- Add a slight excess of triethylamine to the solution.
- Slowly add 3-chlorobenzoyl chloride to the reaction mixture while stirring.
- Allow the reaction to proceed at room temperature for 1 hour.
- Isolate the product by filtration and purify it using standard techniques such as recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 3-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The chlorine atom in the 3-chlorobenzoate moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 3-chlorobenzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 3-chlorobenzoate involves its interaction with specific molecular targets. The compound can inhibit enzymes such as carbonic anhydrase and monoamine oxidase, leading to various biological effects. It can also interact with cellular pathways involved in oxidative stress and inflammation, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 4-chlorobenzoate
- 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate
- 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl acetate
Uniqueness
8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 3-chlorobenzoate is unique due to the presence of the 3-chlorobenzoate moiety, which imparts distinct chemical and biological properties. This compound’s specific structure allows it to interact with different molecular targets compared to its analogs, making it a valuable compound for research and development .
Properties
IUPAC Name |
(8-acetyl-4-methyl-2-oxochromen-7-yl) 3-chlorobenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClO5/c1-10-8-16(22)25-18-14(10)6-7-15(17(18)11(2)21)24-19(23)12-4-3-5-13(20)9-12/h3-9H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KILDRBNMPDPHGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C(=O)C)OC(=O)C3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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